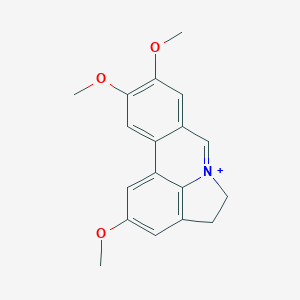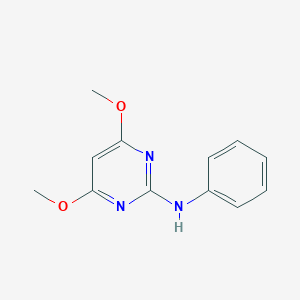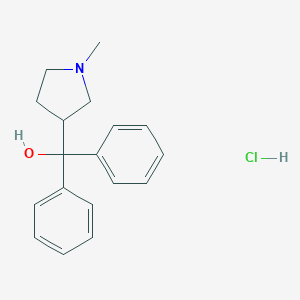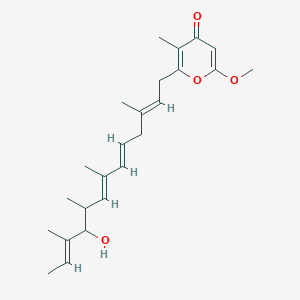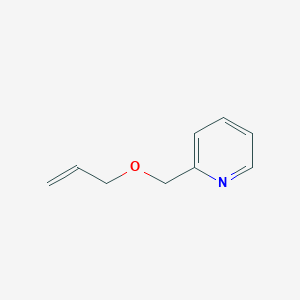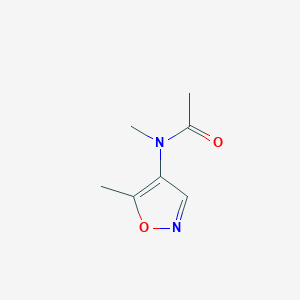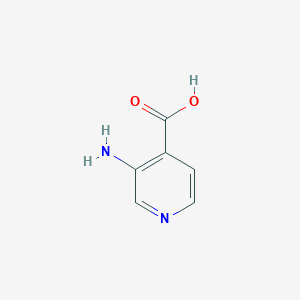
4,7-Dimethylisoindolin-1-on
Übersicht
Beschreibung
4,7-Dimethylisoindolin-1-one is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4,7-Dimethylisoindolin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,7-Dimethylisoindolin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Synthese
4,7-Dimethylisoindolin-1-on: Derivate werden hinsichtlich ihres potenziellen Einsatzes in der pharmazeutischen Synthese untersucht. Die einzigartige Struktur dieser Verbindungen ermöglicht die Herstellung verschiedener pharmakologisch aktiver Moleküle. Forscher interessieren sich besonders für die Synthese von Analoga, die aufgrund ihrer Bioaktivität als Therapeutika dienen könnten .
Herbizide
Die chemischen Eigenschaften von This compound machen es zu einem Kandidaten für die Entwicklung neuer Herbizide. Seine Fähigkeit, in Pflanzen mit bestimmten biologischen Stoffwechselwegen zu interferieren, wird untersucht, mit dem Ziel, effektivere und umweltfreundlichere herbizide Lösungen zu schaffen .
Farbstoffe und Pigmente
Aufgrund seiner aromatischen Struktur wird This compound bei der Synthese von Farbstoffen und Pigmenten eingesetzt. Diese Verbindungen können eine Vielzahl von Farben liefern und werden hinsichtlich ihrer Stabilität, Sicherheit und Umweltverträglichkeit bei der Verwendung in verschiedenen Industrien getestet .
Polymeradditive
Die Einarbeitung von This compound in Polymere wird untersucht, um die Eigenschaften von Materialien zu verbessern. Dies umfasst die Verbesserung der Haltbarkeit, Flexibilität und Beständigkeit gegen Abbau, was entscheidend ist, um die Lebensdauer von Produkten auf Polymerbasis zu verlängern .
Organische Synthese
In der organischen Synthese dient This compound als Baustein für den Aufbau komplexer organischer Moleküle. Seine Reaktivität ermöglicht es Chemikern, innovative Methoden und Transformationen zu entwickeln, die zu einer effizienten Konstruktion verschiedener Verbindungen führen .
Photochrome Materialien
This compound: wird hinsichtlich seiner Anwendung in photochromen Materialien untersucht. Diese Materialien ändern ihre Farbe, wenn sie Licht ausgesetzt werden, und die Eigenschaften der Verbindung werden genutzt, um neue Arten von photochromen Farbstoffen zu entwickeln, die in intelligenten Fenstern, Sonnenbrillen und anderen Technologien eingesetzt werden könnten .
Safety and Hazards
Zukünftige Richtungen
Directed evolution is one of the most powerful tools for protein engineering and functions by harnessing natural evolution, but on a shorter timescale . It enables the rapid selection of variants of biomolecules with properties that make them more suitable for specific applications . In the context of cancer immunotherapy, fully understanding how anti-CTLA4 and anti–PD-1 checkpoint blockade therapies work will be critical for effectively combining them with other immunotherapeutic, chemotherapeutic, and targeted approaches .
Wirkmechanismus
Target of Action
The primary target of 4,7-Dimethylisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-cancer drugs .
Mode of Action
4,7-Dimethylisoindolin-1-one interacts with CDK7 through molecular docking , showing high binding affinity . The compound forms conventional hydrogen bonding interactions with active amino acid residues of CDK7 . Specifically, LYS139 and LYS41 are major contributors to the binding interactions .
Biochemical Pathways
The interaction of 4,7-Dimethylisoindolin-1-one with CDK7 affects the cell cycle regulation pathway . CDK7 controls every phase of the cell cycle . By inhibiting CDK7, 4,7-Dimethylisoindolin-1-one can potentially disrupt the normal cell cycle, which is a valuable therapeutic strategy in cancer treatment .
Pharmacokinetics
The pharmacokinetics of 4,7-Dimethylisoindolin-1-one have been studied using molecular dynamics simulation (MDS), fragment molecular orbital (FMO), and density functional theory (DFT) . The compound showed docked pose stability, indicating good pharmacokinetic properties . DFT studies showed high values of global softness and low values of global hardness and chemical potential, indicating chemically reactive soft molecules .
Result of Action
The result of the action of 4,7-Dimethylisoindolin-1-one is its potential anti-cancer activity . The compound’s interaction with CDK7 can disrupt the normal cell cycle, leading to the death of cancer cells . The compound has shown superior qualities to known CDK7 inhibitors .
Biochemische Analyse
Biochemical Properties
4,7-Dimethylisoindolin-1-one has been shown to interact with active amino acid residues of CDK7 . It exhibits high binding affinity and conventional hydrogen bonding interactions with these residues . The nature of these interactions is likely to be crucial for its potential therapeutic effects.
Molecular Mechanism
The molecular mechanism of 4,7-Dimethylisoindolin-1-one involves its binding interactions with biomolecules such as CDK7 . It may exert its effects at the molecular level through enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
4,7-dimethyl-2,3-dihydroisoindol-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-6-3-4-7(2)9-8(6)5-11-10(9)12/h3-4H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOZTHQBMVYIOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CNC(=O)C2=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554128 | |
| Record name | 4,7-Dimethyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110568-66-6 | |
| Record name | 2,3-Dihydro-4,7-dimethyl-1H-isoindol-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110568-66-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7-Dimethyl-2,3-dihydro-1H-isoindol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



